molecular formula C14H15N3O B8108472 3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile

3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile

Cat. No.: B8108472
M. Wt: 241.29 g/mol
InChI Key: JHHPPYQMEFEWMS-UHFFFAOYSA-N
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Description

3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.

Chemical Reactions Analysis

3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include phenacyl bromides, DMF, and alkaline solutions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile involves its interaction with molecular targets through its functional groups.

Comparison with Similar Compounds

3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile can be compared with other spiro compounds such as:

Properties

IUPAC Name

3-(3-oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-8-11-2-1-3-12(6-11)17-10-14(7-13(17)18)4-5-16-9-14/h1-3,6,16H,4-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHPPYQMEFEWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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